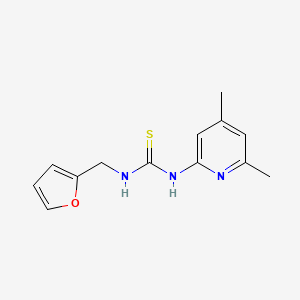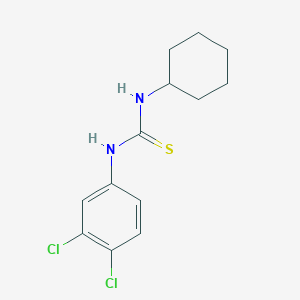
N-(4,6-dimethyl-2-pyridinyl)-N'-(2-furylmethyl)thiourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4,6-dimethyl-2-pyridinyl)-N'-(2-furylmethyl)thiourea, commonly known as DMPT, is a chemical compound with potential applications in various fields, including agriculture, aquaculture, and medicine. DMPT is a derivative of thiourea and is synthesized using a simple and efficient method.
Wirkmechanismus
DMPT acts as a potent activator of the mammalian target of rapamycin (mTOR) pathway, which regulates cell growth, proliferation, and survival. DMPT also activates the AMP-activated protein kinase (AMPK) pathway, which regulates energy metabolism and cellular stress response. DMPT has been shown to increase protein synthesis and inhibit protein degradation, leading to an overall increase in muscle growth and development.
Biochemical and Physiological Effects:
DMPT has been shown to have several biochemical and physiological effects, including increased feed intake and growth performance in livestock, improved survival rate and growth performance in fish and shrimp, and increased muscle growth and development in mammals. DMPT has also been shown to have potential neuroprotective effects, including the prevention of neuronal damage and the reduction of inflammation in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
DMPT has several advantages for lab experiments, including its simple and efficient synthesis method, its potent activation of the mTOR and AMPK pathways, and its potential applications in various fields. However, DMPT also has limitations, including its potential toxicity at high doses and its potential effects on the environment.
Zukünftige Richtungen
There are several future directions for the research and development of DMPT, including the investigation of its potential applications in the treatment of various diseases, the optimization of its synthesis method, the development of more efficient and effective feed additives for livestock and aquaculture, and the exploration of its potential effects on the environment. Further research is needed to fully understand the potential benefits and limitations of DMPT and to develop safe and effective applications for this compound.
Synthesemethoden
DMPT is synthesized using a simple and efficient method that involves the reaction of 4,6-dimethyl-2-pyridinylamine and 2-furylmethyl isothiocyanate in the presence of a base. The reaction yields DMPT as a white crystalline solid, which is then purified using recrystallization.
Wissenschaftliche Forschungsanwendungen
DMPT has potential applications in various fields, including agriculture, aquaculture, and medicine. In agriculture, DMPT is used as a feed additive for livestock to increase feed intake and improve growth performance. In aquaculture, DMPT is used to improve the survival rate and growth performance of fish and shrimp. In medicine, DMPT has potential applications in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
Eigenschaften
IUPAC Name |
1-(4,6-dimethylpyridin-2-yl)-3-(furan-2-ylmethyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3OS/c1-9-6-10(2)15-12(7-9)16-13(18)14-8-11-4-3-5-17-11/h3-7H,8H2,1-2H3,(H2,14,15,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGNKVHCXPQMBAB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1)NC(=S)NCC2=CC=CO2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4,6-Dimethylpyridin-2-yl)-3-(furan-2-ylmethyl)thiourea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N'-{[(2-phenyl-4-quinolinyl)carbonyl]oxy}-3-pyridinecarboximidamide](/img/structure/B5760099.png)
![N-allyl-2-methoxy-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5760101.png)




![N-{1-[2-(diethylamino)ethyl]-1H-benzimidazol-2-yl}acetamide](/img/structure/B5760124.png)
![N-[4-(aminocarbonyl)phenyl]-3-(2-chlorophenyl)-5-methyl-4-isoxazolecarboxamide](/img/structure/B5760142.png)


